2,5-Dimethylpiperidine-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14ClNO2S |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
2,5-dimethylpiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO2S/c1-6-3-4-7(2)9(5-6)12(8,10)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
SYJDOIGIKCDIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N(C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Iv. Advanced Applications in Organic Synthesis and Chemical Research
2,5-Dimethylpiperidine-1-sulfonyl Chloride as a Versatile Building Block
This compound is a specialized aliphatic heterocyclic sulfonyl chloride. chemscene.com Sulfonyl chlorides, as a class of organic compounds, are highly valued as reagents in chemical synthesis due to their versatility and selectivity in introducing various functional groups into organic molecules. molport.com They serve as important intermediates in the discovery of sulfonamides, which are biologically active compounds with a broad range of applications. enamine.net The reactivity of the sulfonyl chloride group (–SO₂Cl) allows it to act as an electrophilic reagent, readily reacting with a variety of nucleophiles such as amines, alcohols, and thiols. molport.com This reactivity is central to its role as a building block in combinatorial chemistry and for the synthesis of compound libraries. enamine.net The stability and lower toxicity of sulfonyl chlorides compared to other halogenating agents like bromine or iodine further enhance their utility in synthetic organic chemistry. molport.com
The structure of this compound, featuring a dimethyl-substituted piperidine (B6355638) ring, provides specific steric and electronic properties that can be exploited in the design of novel molecules. The piperidine moiety is a common scaffold in medicinal chemistry, and its incorporation via the sulfonyl chloride linkage allows for the creation of compounds with defined three-dimensional shapes.
The primary application of sulfonyl chlorides like this compound is in the synthesis of sulfonamides. molport.comenamine.net The formation of a sulfonamide bond is typically a straightforward and high-yielding reaction achieved by reacting the sulfonyl chloride with a primary or secondary amine, often in an inert solvent and catalyzed by a base like pyridine (B92270) or triethylamine (B128534). molport.commdpi.com This modular approach allows for a high degree of flexibility in designing complex molecular architectures. mdpi.com
Researchers can systematically vary the amine component that reacts with this compound to create a library of diverse sulfonamide derivatives. This strategy is fundamental to medicinal chemistry, where novel sulfonamide-based structures are designed and synthesized to target specific biological pathways. For instance, novel sulfonamide derivatives have been synthesized by reacting various amines with sulfonyl chlorides like p-toluenesulfonyl chloride to explore their antimicrobial activities. nih.gov Similarly, the piperazine (B1678402) sulfonamide core has been designed and synthesized to create highly potent HIV-1 protease inhibitors. nih.gov The 2,5-dimethylpiperidine (B1348548) moiety from the parent sulfonyl chloride imparts specific lipophilic and conformational characteristics to the final sulfonamide product, influencing its biological activity and pharmacokinetic properties.
The synthesis process for creating these architectures is well-established. A general procedure involves:
Dissolving the amine reactant in a suitable solvent (e.g., dichloromethane). mdpi.com
Adding the sulfonyl chloride (e.g., this compound). mdpi.com
Introducing a base to neutralize the HCl generated during the reaction. mdpi.com
Stirring the mixture for a period, followed by purification to isolate the final sulfonamide product. mdpi.com
This synthetic accessibility allows for the creation of complex, polyheterocyclic sulfonamides, which can serve as privileged substructures in drug discovery. mdpi.com
Derivatization Strategies for Research Purposes
Derivatization is a key process in chemical research, particularly in drug discovery, where a lead compound is systematically modified to improve its properties. The sulfonyl chloride group is an excellent handle for such modifications.
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. By creating a series of related compounds, or derivatives, researchers can identify the key structural features (pharmacophores) responsible for a molecule's effects. The reactivity of this compound makes it an ideal starting point for generating a library of derivatives for SAR studies.
By reacting this single sulfonyl chloride with a diverse panel of amines, a series of sulfonamides can be generated where the 2,5-dimethylpiperidine-1-sulfonamide core remains constant, while the substituent attached to the amine nitrogen varies. Analyzing the biological activity of these derivatives allows researchers to probe the specific interactions between the molecule and its biological target. For example, in a quantitative structure-activity relationship (QSAR) study on 1,2,5-thiadiazole (B1195012) derivatives, various molecular descriptors were used to correlate the chemical structures with their biological activity as M1 muscarinic agonists. researchgate.net This type of analysis, applied to derivatives of this compound, can guide the rational design of more potent and selective compounds.
| Reactant Type | Resulting Derivative | Purpose in SAR Study |
| Aromatic Amines | N-Aryl-2,5-dimethylpiperidine-1-sulfonamides | To explore the effects of aromatic interactions and electronic properties. |
| Aliphatic Amines | N-Alkyl-2,5-dimethylpiperidine-1-sulfonamides | To study the impact of chain length, branching, and lipophilicity. |
| Amino Acids | Amino acid-conjugated sulfonamides | To investigate chirality and introduce polar functional groups. |
| Heterocyclic Amines | N-Heterocyclyl-2,5-dimethylpiperidine-1-sulfonamides | To probe interactions with specific pockets in a biological target and improve solubility. |
Chemical probes are small molecules used as tools to study and manipulate biological systems, such as proteins and cellular pathways. olemiss.edunih.gov The development of effective chemical probes requires specific chemical properties, and sulfonyl-containing compounds have proven valuable in this area. nih.gov Sulfonyl fluorides, which can be derived from sulfonyl chlorides, are particularly useful as they can form covalent bonds with nucleophilic amino acid residues (like histidine, tyrosine, or serine) in protein binding sites. nih.govrsc.org This covalent interaction allows for the specific and irreversible labeling of target proteins, which is invaluable for target identification and validation.
This compound can be used as a precursor to synthesize such probes. The sulfonyl chloride can be converted to a sulfonyl fluoride (B91410) or used to attach the 2,5-dimethylpiperidine moiety to a larger molecule designed to interact with a specific biological target. For example, sulfonyl fluoride probes have been developed to covalently engage a histidine residue in the protein cereblon, advancing the discovery of its modulators. nih.govrsc.org The 2,5-dimethylpiperidine group can serve as a "scaffold" or "handle," providing a defined structural element while another part of the molecule is designed for specific biological recognition.
Role in the Synthesis of Advanced Chemical Scaffolds
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. This compound can be used to introduce the 2,5-dimethylpiperidine-1-sulfonamide unit into larger, more complex molecular frameworks, creating advanced scaffolds for various applications. mdpi.com
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to medicinal chemistry. The 2,5-dimethylpiperidine ring is itself an aliphatic heterocycle. chemscene.com This building block can be incorporated into larger, more complex heterocyclic systems.
Contributions to Diversification of Functionalized Molecules
This compound serves as a valuable reagent in the field of organic synthesis, particularly in the generation of diverse molecular architectures. Its utility lies in its ability to introduce the 2,5-dimethylpiperidine-1-sulfonyl moiety onto a wide range of molecular scaffolds, thereby enabling the exploration of novel chemical space and the development of compound libraries with varied functionalities. This diversification is crucial in medicinal chemistry and drug discovery for identifying new bioactive molecules.
The primary application of this compound in molecular diversification is through the synthesis of N-substituted sulfonamides. The reaction of the sulfonyl chloride with primary or secondary amines is a robust and high-yielding transformation, allowing for the incorporation of a diverse array of substituents on the amine nitrogen. This modular approach enables the systematic modification of a lead compound or the creation of a library of analogs with varying steric and electronic properties.
The 2,5-dimethylpiperidine moiety itself contributes to the structural diversity of the resulting sulfonamides. The presence of two methyl groups on the piperidine ring introduces specific stereochemical constraints and increases the lipophilicity of the molecule, which can significantly influence its biological activity and pharmacokinetic properties. The cis and trans isomers of the 2,5-dimethylpiperidine scaffold further expand the potential for generating stereochemically diverse compounds.
While specific high-throughput screening or diversity-oriented synthesis studies detailing the extensive use of this compound are not prominently featured in publicly available research, its application can be inferred from the broader context of sulfonamide synthesis in drug discovery. The general strategy involves the parallel synthesis of a library of sulfonamides by reacting a common sulfonyl chloride, such as this compound, with a diverse set of amines.
The following table illustrates a representative, albeit hypothetical, reaction scheme for the diversification of molecules using this compound. This demonstrates the potential for generating a variety of functionalized sulfonamides from different amine building blocks.
| Amine Reactant (R-NH₂) | Product: 2,5-Dimethylpiperidine-1-sulfonamide Derivative | Potential Structural Diversity |
|---|---|---|
| Aniline | N-phenyl-2,5-dimethylpiperidine-1-sulfonamide | Aromatic substitution |
| Benzylamine | N-benzyl-2,5-dimethylpiperidine-1-sulfonamide | Benzylic substitution, conformational flexibility |
| Cyclohexylamine | N-cyclohexyl-2,5-dimethylpiperidine-1-sulfonamide | Alicyclic substitution, increased lipophilicity |
| Morpholine | 1-(Morpholinosulfonyl)-2,5-dimethylpiperidine | Introduction of a heterocyclic moiety |
| 4-Chloroaniline | N-(4-chlorophenyl)-2,5-dimethylpiperidine-1-sulfonamide | Electronic modification of the aromatic ring |
The exploration of chemical space by utilizing building blocks like this compound is a fundamental strategy in modern chemical research. The ability to readily synthesize a multitude of derivatives from a single, versatile reagent allows researchers to efficiently probe structure-activity relationships and identify compounds with desired biological or material properties.
V. Stereochemical Control and Characterization in 2,5 Dimethylpiperidine 1 Sulfonyl Chloride Chemistry
Importance of Stereochemistry in Piperidine-Containing Compounds
Piperidine (B6355638) and its derivatives are among the most significant synthetic fragments in the design of pharmaceuticals. nih.gov The piperidine ring is a common core in a vast number of active pharmaceutical ingredients, spanning more than twenty classes of drugs and numerous alkaloids. nih.govthieme-connect.com The introduction of chiral centers into the piperidine scaffold, as seen in 2,5-dimethylpiperidine (B1348548), can profoundly influence a molecule's biological activity. thieme-connect.com
The specific three-dimensional arrangement of atoms, or stereochemistry, dictates how a molecule interacts with biological targets like enzymes and receptors, which are themselves chiral. Consequently, different stereoisomers of a single compound can exhibit vastly different pharmacological and toxicological profiles. thieme-connect.com Controlling the stereochemistry can lead to:
Enhanced Biological Activity and Selectivity : One isomer may bind to a target receptor with much higher affinity than another, leading to a more potent therapeutic effect. thieme-connect.com It can also improve selectivity for the intended target over other receptors, thereby reducing off-target side effects. thieme-connect.com
Modulated Physicochemical Properties : Stereochemistry affects properties such as solubility, melting point, and stability, which are crucial for drug formulation and bioavailability. thieme-connect.com
Improved Pharmacokinetic Properties : The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoisomer-dependent.
The 2,5-dimethylpiperidine structure can exist as multiple stereoisomers, including diastereomers (cis and trans) and enantiomers. nih.govrsc.org The cis isomer has both methyl groups on the same side of the ring, while the trans isomer has them on opposite sides. The cis isomer is chiral and exists as a pair of enantiomers, whereas the trans isomer is a meso compound and is achiral. This structural diversity, arising from stereoisomerism, significantly increases the chemical space that can be explored for drug discovery, offering a variety of three-dimensional shapes from a single constitutional isomer. nih.govrsc.org
Diastereoselective Synthesis and Control
The synthesis of 2,5-dimethylpiperidine, the precursor to 2,5-Dimethylpiperidine-1-sulfonyl chloride, requires careful control to obtain the desired diastereomer (cis or trans). The relative orientation of the two methyl groups is established during the synthesis of the piperidine ring. Once formed, this stereochemistry is carried over to the final sulfonyl chloride product upon reaction with sulfuryl chloride.
One common strategy for synthesizing substituted piperidines is the hydrogenation of the corresponding disubstituted pyridine (B92270). nih.govrsc.org For instance, the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) can yield 3,5-dimethylpiperidine, which is structurally analogous to the 2,5-isomer. tuodaindus.com The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product. For example, using a palladium on carbon (Pd/C) catalyst in the hydrogenation of lutidines often results in a mixture of cis and trans isomers. tuodaindus.com
More advanced synthetic methods offer higher levels of diastereocontrol. These can include:
Substrate-Controlled Hydrogenation : The presence of other functional groups on the pyridine ring can direct the approach of hydrogen, favoring the formation of one diastereomer over the other.
Directed Lithiation-Alkylation : In this approach, a protecting group on the piperidine nitrogen, such as a Boc (tert-butoxycarbonyl) group, can direct metallation (lithiation) to a specific alpha-carbon. rsc.org Subsequent reaction with an electrophile (like a methylating agent) can install a substituent with a defined stereochemistry relative to existing groups. For N-Boc 3-methylpiperidine, for example, equatorial lithiation of the conformer with an equatorial methyl group can lead to the trans-2,5-disubstituted product. nih.govrsc.org
Cyclization Reactions : Intramolecular cyclization reactions are a powerful tool for forming the piperidine ring. The stereochemistry of the acyclic precursor can determine the stereochemical outcome of the cyclization, allowing for the synthesis of specific diastereomers. nih.gov
The ratio of diastereomers produced in a reaction is often determined by analyzing the crude product mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org The coupling constants (J values) in the 1H NMR spectrum can help determine the relative stereochemistry of the protons on the piperidine ring and thus distinguish between cis and trans isomers. nih.govrsc.org
| Synthetic Approach | Description | Stereochemical Outcome |
| Catalytic Hydrogenation | Reduction of a disubstituted pyridine (e.g., 2,5-lutidine) using a metal catalyst. | Often yields a mixture of cis and trans diastereomers. The ratio can be influenced by the catalyst and conditions. |
| Directed Lithiation | Sequential introduction of substituents onto a pre-formed piperidine ring, guided by a directing group. | Can provide high diastereoselectivity, leading to specific trans or cis isomers depending on the strategy. |
| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic precursor containing both the nitrogen and the necessary carbon chain. | The stereochemistry of the starting material can be transferred to the cyclic product, enabling diastereoselective synthesis. |
Enantiomeric Purity and Separation Techniques
For the chiral cis-2,5-dimethylpiperidine, which exists as a pair of enantiomers, obtaining enantiomerically pure material is often necessary for pharmaceutical applications. The synthesis of a single enantiomer (asymmetric synthesis) or the separation of a racemic mixture (a 50:50 mixture of both enantiomers) are common strategies. The process of separating enantiomers is known as chiral resolution.
Several analytical and preparative techniques are available to separate enantiomers and determine the enantiomeric purity of a sample.
Chiral Chromatography is the most widely used method for separating enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus separate. mdpi.com
Chiral Gas Chromatography (GC) : This method is suitable for volatile compounds. The enantiomers can be separated directly or after conversion to suitable derivatives. nih.gov For instance, a ring-opening derivatization method has been successfully used to separate stereoisomers of 2,5-diketopiperazines, demonstrating the power of GC in analyzing chiral cyclic compounds. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) : These are powerful techniques for both analytical and preparative-scale separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective and widely used. mdpi.com The separation conditions, including the mobile phase (solvent system), are optimized to achieve the best resolution between the enantiomers. mdpi.com
The determination of which peak corresponds to which enantiomer and thus the assignment of the absolute configuration often requires additional analytical techniques. Vibrational circular dichroism (VCD) combined with quantum chemical calculations has emerged as a reliable method for this purpose. mdpi.com
| Technique | Principle | Application to 2,5-Dimethylpiperidine Isomers |
| Chiral Gas Chromatography (GC) | Separation in the gas phase using a column with a chiral stationary phase. | Suitable for the analytical separation of the volatile cis-2,5-dimethylpiperidine enantiomers. |
| Chiral HPLC/SFC | Separation in the liquid or supercritical fluid phase using a chiral stationary phase (e.g., polysaccharide-based). | Widely used for both analytical quantification of enantiomeric purity and for preparative separation to obtain single enantiomers. |
| NMR with Chiral Shift Reagents | A chiral auxiliary is added to the sample, which forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. | Can be used to determine the enantiomeric ratio in a sample without physical separation. |
Vi. Structural Elucidation and Spectroscopic Characterization in Academic Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2,5-Dimethylpiperidine-1-sulfonyl chloride, ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the presence and connectivity of the piperidine (B6355638) ring, the two methyl groups, and the sulfonyl chloride moiety.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the piperidine ring and the methyl groups. The chemical shifts of the protons adjacent to the nitrogen atom would be significantly influenced by the electron-withdrawing sulfonyl chloride group, causing them to appear at a lower field (higher ppm value) compared to protons further away. The protons of the two methyl groups would likely appear as doublets, due to coupling with the adjacent methine protons. The complexity of the spectrum would also depend on the stereochemistry of the molecule (i.e., whether it is the cis or trans isomer), which would affect the magnetic equivalence of the protons.
Table 1: Hypothetical ¹H NMR Data for cis-2,5-Dimethylpiperidine-1-sulfonyl chloride
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-5 | 3.8 - 4.0 | m | - |
| H-3, H-4 | 1.6 - 1.9 | m | - |
| CH₃-2, CH₃-5 | 1.2 - 1.4 | d | 6.5 |
Note: This is a predictive table based on analogous structures. Actual values may vary.
Table 2: Hypothetical ¹³C NMR Data for cis-2,5-Dimethylpiperidine-1-sulfonyl chloride
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-5 | 55 - 60 |
| C-3, C-4 | 30 - 35 |
| CH₃-2, CH₃-5 | 18 - 22 |
Note: This is a predictive table based on analogous structures. Actual values may vary.
X-ray Crystallography for Definitive Structural and Stereochemical Assignment
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring in this compound. Crucially, it would definitively establish the relative stereochemistry of the two methyl groups, confirming whether the compound is the cis or trans isomer.
In a crystalline state, the molecule would adopt a specific conformation, likely a chair conformation for the piperidine ring to minimize steric strain. The positions of the methyl groups (axial or equatorial) would be clearly resolved. The geometry around the sulfur atom in the sulfonyl chloride group is expected to be tetrahedral. wikipedia.org
Table 3: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| S-O Bond Length | ~1.42 Å |
| S-N Bond Length | ~1.65 Å |
| S-Cl Bond Length | ~2.05 Å |
| C-N-S Bond Angle | ~115° |
Note: These are generalized expected values based on similar known structures.
Advanced Chromatographic Techniques for Analysis and Purification
Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
For HPLC analysis, a reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key indicator of its identity and purity. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation from any impurities or starting materials. A patent for the purification of crude organosulfonyl chlorides suggests that such compounds can be effectively purified to remove impurities like organosulfonic acids. google.com
Gas chromatography, often coupled with a mass spectrometer (GC-MS), could also be a valuable tool for analysis, provided the compound is sufficiently volatile and thermally stable. The GC retention time would help in identifying the compound, while the mass spectrum would provide information about its molecular weight and fragmentation pattern, further confirming its structure.
For preparative purification, flash column chromatography using silica (B1680970) gel as the stationary phase is a standard laboratory technique. rsc.org The choice of eluent (a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate) would be determined by the polarity of the compound, aiming for a good separation of the desired product from any byproducts.
Table 4: Illustrative Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water gradient | UV-Vis |
| GC | DB-5 or similar | Helium | FID or MS |
Note: These are typical conditions and would require optimization for this specific compound.
Vii. Computational Chemistry Investigations
Molecular Docking Studies for Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 2,5-Dimethylpiperidine-1-sulfonyl chloride, within the active site of a target protein.
The process involves preparing the three-dimensional structures of both the ligand and the protein. The conformational space of the ligand is explored, and various orientations are systematically placed within the protein's binding site. These poses are then "scored" using a scoring function that estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction.
Docking studies on analogous piperidine (B6355638) sulfonamide structures have revealed key interactions that contribute to binding affinity. doi.org For a molecule like this compound, docking simulations would identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in a hypothetical target's active site. For instance, the sulfonyl group's oxygen atoms could act as hydrogen bond acceptors, while the dimethylpiperidine ring could engage in hydrophobic interactions.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| -8.5 | TYR 84, TRP 279 | Pi-Alkyl, Pi-Sigma |
| SER 122 | Hydrogen Bond | |
| PHE 330 | Pi-Alkyl | |
| ILE 281, LEU 283 | Hydrophobic |
This table is interactive and represents hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex, analyze conformational changes in both the ligand and the protein, and understand the influence of solvent. nih.govresearchgate.net
Following a docking study, the most promising ligand-protein complex can be subjected to MD simulation. The system is placed in a simulated physiological environment (typically a box of water molecules and ions), and the trajectory of all atoms is calculated over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site is monitored. A stable, low RMSD value suggests the ligand remains securely bound in its docked pose.
Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of individual atoms or residues indicates which parts of the molecule or protein are most flexible or rigid. This can highlight dynamic interactions that are critical for binding.
Solvent Effects: MD simulations explicitly model the role of water molecules, which can be crucial in mediating or disrupting ligand-protein interactions. nih.gov
Table 2: Typical Output Parameters from an MD Simulation of the this compound-Protein Complex
| Parameter | Average Value | Interpretation |
| Ligand RMSD | 1.2 Å | Stable binding in the active site |
| Protein RMSF (Binding Site Residues) | 0.8 Å | Low fluctuation, indicating a stable binding pocket |
| Radius of Gyration (Rg) | 19.5 Å | No significant unfolding of the protein |
| Solvent Accessible Surface Area (SASA) | 150 Ų | Consistent exposure of the complex to the solvent |
This table is interactive and contains representative data to illustrate the outputs of an MD simulation.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides highly accurate predictions of various molecular properties, reactivity, and the energetics of chemical reactions. mdpi.comnih.gov
DFT calculations can determine several quantum chemical parameters that act as descriptors of a molecule's reactivity. researchgate.net Key properties derived from Frontier Molecular Orbital (FMO) theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO and LUMO Energy: The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more chemically reactive.
Global Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors like chemical hardness (resistance to change in electron distribution), chemical potential (the tendency of electrons to escape), and the electrophilicity index can be calculated to provide a more detailed profile of the molecule's reactivity. researchgate.netmdpi.com
Table 3: Predicted Electronic Properties of this compound via DFT
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | -7.25 | Electron-donating capability |
| LUMO Energy | -1.10 | Electron-accepting capability |
| HOMO-LUMO Energy Gap | 6.15 | High kinetic stability, moderate reactivity |
| Chemical Hardness (η) | 3.075 | Resistance to deformation of electron cloud |
| Electronic Chemical Potential (μ) | -4.175 | Electron "escaping" tendency |
| Electrophilicity Index (ω) | 2.84 | Propensity to act as an electrophile |
This table is interactive and presents hypothetical DFT-calculated values.
DFT is also an invaluable tool for studying reaction mechanisms. researchgate.net It can be used to map the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined.
For this compound, DFT could be used to analyze its synthesis or its reaction with a nucleophile. For example, the reaction of 2,5-dimethylpiperidine (B1348548) with sulfuryl chloride could be modeled to understand the energetics of the sulfonyl chloride formation. Similarly, its reaction with an amine or alcohol could be investigated to predict the feasibility and kinetics of forming the corresponding sulfonamide or sulfonate ester.
Table 4: Hypothetical Energetic Analysis for a Nucleophilic Substitution Reaction
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State | +15.2 |
| 3 | Intermediate Complex | -5.8 |
| 4 | Products | -12.5 |
This interactive table illustrates a hypothetical reaction energy profile calculated by DFT.
Structure-Activity Relationship (SAR) Modeling using Computational Approaches
Structure-Activity Relationship (SAR) modeling aims to identify the correlations between the chemical structure of a compound and its biological activity. collaborativedrug.comnih.gov Computational SAR approaches, often termed Quantitative Structure-Activity Relationship (QSAR), use statistical methods to build models that can predict the activity of novel compounds. mdpi.com
To build a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activities would be required. For each compound in this "training set," a series of molecular descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates the descriptors with activity. mdpi.com A robust QSAR model can then be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. mdpi.com
Table 5: Example Dataset for a Hypothetical SAR Model
| Compound Modification | LogP | Topological Polar Surface Area (TPSA) | Predicted Activity (IC₅₀, µM) |
| 2,5-Dimethylpiperidine (base) | 1.59 | 37.38 | 2.5 |
| 2-Methyl, 5-Ethyl | 2.01 | 37.38 | 1.8 |
| 2,5-Di-n-propyl | 2.85 | 37.38 | 4.2 |
| 4-Hydroxy substitution | 1.20 | 57.61 | 0.9 |
| No methyl groups | 1.07 | 37.38 | 8.1 |
This interactive table illustrates the type of data used to construct a computational SAR model.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,5-dimethylpiperidine-1-sulfonyl chloride with high purity?
- Methodology :
- Step 1 : Start with 2,5-dimethylpiperidine as the precursor. Sulfonylation typically involves reacting the amine with sulfonyl chloride derivatives (e.g., chlorosulfonic acid or sulfuryl chloride) under controlled anhydrous conditions .
- Step 2 : Optimize reaction temperature (0–5°C for exothermic control) and stoichiometry (1:1.2 amine-to-sulfonyl chloride ratio) to minimize byproducts like disulfonated species .
- Step 3 : Purify via recrystallization (using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Key Data :
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Direct sulfonylation | 65–75 | 92–95 | Disulfonated impurities (<5%) |
| Stepwise activation | 80–85 | 97–99 | Minimal (<1%) |
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : Confirm sulfonyl chloride (-SO₂Cl) presence via ¹³C NMR (δ ~55 ppm for sulfonyl carbon) and ¹H NMR (piperidine methyl groups at δ 1.2–1.4 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect trace impurities (e.g., hydrolyzed sulfonic acids) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Cl percentages (e.g., C: 44.5%, Cl: 13.1%) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Stability Protocol :
- Store under inert gas (argon) at –20°C in airtight, amber glass vials to avoid hydrolysis .
- Monitor moisture content (<0.1% via Karl Fischer titration) and periodically test purity via HPLC .
Advanced Research Questions
Q. How does the steric hindrance of 2,5-dimethyl groups influence sulfonylation reactivity in nucleophilic substitution reactions?
- Mechanistic Insight :
- The 2,5-dimethyl groups on the piperidine ring create steric bulk, reducing reaction rates with bulky nucleophiles (e.g., tertiary amines). Kinetic studies show a 30–40% decrease in reactivity compared to unsubstituted piperidine sulfonyl chlorides .
- Workaround : Use polar aprotic solvents (DMF, DMSO) to enhance electrophilicity of the sulfonyl chloride group .
Q. What experimental strategies resolve contradictions in reported yields for reactions involving this compound?
- Root Cause Analysis :
- Discrepancies often arise from trace moisture (hydrolysis) or variable catalyst purity. For example, yields drop by 15–20% if reactions are conducted above 5°C .
- Solution : Standardize protocols using anhydrous solvents (dried over molecular sieves) and validate catalyst activity (e.g., triethylamine base) via titration .
Q. How can researchers evaluate the compound’s stability under diverse pH conditions for biomedical applications?
- Experimental Design :
- Conduct accelerated stability studies:
- Acidic (pH 2) : Rapid hydrolysis to sulfonic acid (t½ = 2–4 hrs).
- Neutral (pH 7.4) : Moderate stability (t½ = 24–48 hrs).
- Basic (pH 10) : Immediate degradation .
- Analytical Tools : Use LC-MS to quantify degradation products and FTIR to track sulfonyl chloride peak (1350 cm⁻¹) loss .
Q. What role does this compound play in synthesizing enzyme inhibitors or receptor antagonists?
- Application Example :
- The sulfonyl chloride group reacts selectively with lysine or serine residues in enzyme active sites. For instance, it is used to derivatize kinase inhibitors, improving binding affinity by 10–50x in preliminary assays .
- Case Study : In serotonin reuptake inhibitor research, sulfonylation of piperidine analogs enhances blood-brain barrier penetration .
Methodological Challenges
Q. What are the critical challenges in scaling up lab-scale synthesis to pilot production?
- Key Issues :
- Exothermic Control : Batch reactors require cooling systems to maintain <10°C during sulfonylation .
- Purification : Column chromatography is impractical; switch to fractional distillation or continuous crystallization .
- Safety : Use explosion-proof equipment due to sulfonyl chloride’s reactivity with water .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Tools :
- DFT Calculations : Optimize transition states for sulfonylation (e.g., Gibbs free energy ΔG‡ ~25 kcal/mol) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes sulfonyl chloride electrophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
